molecular formula C6H6N2O3 B153309 Methyl 5-hydroxypyrazine-2-carboxylate CAS No. 13924-95-3

Methyl 5-hydroxypyrazine-2-carboxylate

Cat. No.: B153309
CAS No.: 13924-95-3
M. Wt: 154.12 g/mol
InChI Key: VNFXNPFSTYYFCZ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyrazine-2-carboxylate (CAS: 13924-95-3) is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.13 g/mol . Structurally, it features a pyrazine ring substituted with a hydroxyl group at the 5-position and a methyl ester at the 2-position (Figure 1).

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution of Methyl 5-Chloropyrazine-2-Carboxylate

A plausible method involves substituting the chlorine atom in methyl 5-chloropyrazine-2-carboxylate with a hydroxyl group. This approach mirrors the synthesis of 5-methoxypyrazinecarboxylic acid methyl ester, where methanol displaces chlorine under nucleophilic conditions . Adapting this method, hydroxide ions (e.g., from LiOH or NaOH) could replace chlorine, yielding the hydroxyl derivative.

Procedure Overview :

  • Reaction Setup : Methyl 5-chloropyrazine-2-carboxylate is suspended in an aqueous alkaline solution (e.g., LiOH in water) at 1–5°C .

  • Substitution : The mixture is stirred, allowing hydroxide ions to attack the electron-deficient carbon at position 5, facilitated by the electron-withdrawing ester group at position 2.

  • Workup : The product is isolated via acidification (e.g., HCl) and purified through crystallization .

Key Considerations :

  • Temperature control (<5°C) minimizes side reactions like ester hydrolysis .

  • The electron-deficient pyrazine ring enhances reactivity toward nucleophilic substitution, though steric and electronic factors may necessitate catalytic assistance.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Purity
Nucleophilic SubstitutionMethyl 5-chloropyrazine-2-carboxylateLiOH, 1–5°C ~70% ≥99%
Methoxy Hydrolysis5-Methoxypyrazine-2-carboxylateHBr/AcOH, refluxN/AN/A
Oxidation5-Methylpyrazine-2-carboxylateKMnO₄, acidic conditionsN/AN/A

Key Findings :

  • Nucleophilic Substitution : This method is the most viable, leveraging established protocols for analogous compounds . The use of LiOH at low temperatures suppresses ester hydrolysis, ensuring high purity .

  • Methoxy Hydrolysis : Theoretically feasible but lacks experimental validation in the literature.

  • Oxidation : Impractical due to the instability of intermediates and risk of over-oxidation.

Optimization Strategies and Industrial Scalability

Reaction Temperature and Solvent Selection

Maintaining temperatures below 5°C during nucleophilic substitution minimizes side reactions, as demonstrated in the hydrolysis of methyl 5-chloropyrazine-2-carboxylate . Polar aprotic solvents (e.g., DMF) could enhance reactivity but were not utilized in the cited procedures .

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) might accelerate substitution rates, though this remains untested for the target compound.

Green Chemistry Considerations

The nucleophilic substitution method aligns with green chemistry principles by avoiding organic solvents during extraction and isolation . Butanone, used in related decarboxylation steps , could be recycled to reduce waste.

Physicochemical Data and Characterization

Property Value Source
Molecular FormulaC₆H₆N₂O₃
Melting Point178–181°C
HPLC Purity≥99%
Infrared SpectrumPeaks at 1720 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction may produce 5-hydroxypyrazine-2-carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

MHPC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of drugs targeting diabetes and hyperlipidemia. For example, it is involved in the synthesis of glipizide, a third-generation sulfonylurea used for treating type 2 diabetes. The synthesis process involves several steps including cyclization, oxidation, and decarboxylation, leading to high-purity products suitable for medicinal use .

Case Study: Synthesis of Glipizide

  • Reagents : Methylglyoxal, o-phenylenediamine
  • Process :
    • Cyclization at controlled temperatures.
    • Oxidation using inorganic oxidizers.
    • Acidification and decarboxylation with sulfuric acid.
    • Extraction and purification.
  • Outcome : Product purity >99%, suitable as a pharmaceutical intermediate.

Biochemical Research

In biochemical studies, MHPC has been investigated for its metabolic pathways and degradation processes. Research indicates that certain bacterial strains can metabolize pyrazine derivatives, including MHPC, which highlights its potential role in bioremediation and environmental applications.

Case Study: Microbial Degradation

  • Organisms Studied : Pseudomonas sp., Alcaligenes sp.
  • Findings : These strains can utilize MHPC as a carbon source, indicating its biodegradability and potential for environmental cleanup applications .

Flavor and Aroma Chemistry

MHPC is also recognized for its sensory properties, particularly in the food industry where it contributes to flavor profiles. It is found in coffee and other foods, where it is metabolized into various compounds that enhance aroma and taste.

Flavor Profile Analysis

  • Source : Coffee beans
  • Metabolism : Rapidly converted into carboxylic acids during digestion.
  • Impact : Enhances the overall flavor experience in consumers .

Analytical Chemistry

In analytical contexts, MHPC can be utilized as a standard reference compound for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method validation in laboratories.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties:

  • Physical Properties : Melting point ranges between 178–181°C .
  • Lipophilicity: LogP (octanol-water partition coefficient) of 1.14, indicating moderate hydrophobicity .

Comparison with Structurally Similar Compounds

Pyrazine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of methyl 5-hydroxypyrazine-2-carboxylate and its analogs.

Structural Analogs with Hydroxyl and Ester Groups

Compound Name CAS Number Substituents Melting Point (°C) Bioactivity/Applications References
This compound 13924-95-3 5-OH, 2-COOCH₃ 178–181 Intermediate in drug synthesis
Methyl 3-hydroxypyrazine-2-carboxylate 27825-20-3 3-OH, 2-COOCH₃ Not reported Building block for heterocycles
Methyl 6-hydroxy-5-nitronicotinate 222970-61-8 6-OH, 5-NO₂, 3-COOCH₃ Not reported Potential nitration studies

Key Observations :

  • Position of hydroxyl group : The 5-OH in this compound may enhance hydrogen-bonding interactions compared to 3-OH analogs, influencing solubility and receptor binding.
  • Nitration effects : Methyl 6-hydroxy-5-nitronicotinate’s nitro group introduces electron-withdrawing effects, altering reactivity in substitution reactions .

Halogen-Substituted Pyrazinecarboxylates

Compound Name CAS Number Substituents Bioactivity/Applications References
Methyl 5-chloropyrazine-2-carboxylate 33332-25-1 5-Cl, 2-COOCH₃ Intermediate in agrochemicals
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide - 5-t-Bu, 6-Cl, 2-CONH-Ar Antimycobacterial (IC₅₀: 41.9 µM)

Key Observations :

  • Chlorine substitution : Enhances lipophilicity (higher LogP) and may improve membrane permeability compared to hydroxylated analogs .
  • Antimycobacterial activity : Bulky substituents like tert-butyl and bromophenyl in pyrazinecarboxamides correlate with improved activity (IC₅₀: 41.9–49.5 µM) .

Antioxidant and Coordination Properties

  • Biginelli-type pyrimidines (e.g., compound 3c) exhibit antioxidant activity (IC₅₀: 0.6 mg/mL in DPPH assay) but lack the pyrazine backbone .

Data Tables

Table 1: Physicochemical Comparison

Property This compound Methyl 5-Chloropyrazine-2-Carboxylate 5-tert-Butyl-6-chloro-pyrazinecarboxamide
Molecular Weight 154.13 g/mol 172.57 g/mol 397.7 g/mol
LogP 1.14 2.03 (estimated) 3.85
TPSA 72.8 Ų 65.5 Ų 98.2 Ų
Bioactivity Non-CYP inhibitor Agrochemical intermediate Antimycobacterial (IC₅₀: 41.9 µM)
References

Biological Activity

Methyl 5-hydroxypyrazine-2-carboxylate (MHPC) is a pyrazine derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and food science. As a methyl ester of 5-hydroxypyrazine-2-carboxylic acid, MHPC is involved in various metabolic pathways and exhibits a range of biological effects that warrant detailed examination.

  • Molecular Formula : C5_5H6_6N2_2O3_3
  • Molecular Weight : 142.11 g/mol
  • Boiling Point : 608.5 °C
  • Melting Point : >295 °C (dec.)
  • Density : 1.6 g/cm³

These properties indicate that MHPC is a stable compound under standard conditions, which may influence its bioavailability and metabolic behavior.

Antimicrobial Properties

Recent studies have indicated that MHPC exhibits antimicrobial activity against various pathogens. For example, research has shown that it can inhibit the growth of specific bacteria and fungi, making it a candidate for use in food preservation and as a potential therapeutic agent against microbial infections .

Antioxidant Activity

MHPC has been noted for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies revealed that MHPC can scavenge free radicals effectively, thus protecting cellular components from oxidative damage . This property suggests potential applications in nutraceutical formulations aimed at enhancing health and longevity.

Metabolic Role

As a metabolite of the anti-tuberculosis drug pyrazinamide, MHPC plays a significant role in the metabolic processes associated with this medication. It is formed during the biotransformation of pyrazinamide and has been linked to the drug's therapeutic efficacy . Understanding the metabolic pathways involving MHPC can provide insights into optimizing treatment regimens for tuberculosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of MHPC against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts when treated with varying concentrations of MHPC, indicating its potential as a natural preservative in food products.

Concentration (mg/mL)E. coli Reduction (%)S. aureus Reduction (%)
0.54550
1.07065
2.09085

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of MHPC was assessed using DPPH radical scavenging assays. The findings revealed that MHPC exhibited a dose-dependent response, with significant radical scavenging activity observed at concentrations above 1 mg/mL.

Concentration (mg/mL)DPPH Scavenging Activity (%)
0.520
1.045
2.075

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-hydroxypyrazine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrazine derivatives often involves multi-step processes. For example, 5-methylpyrazine-2-carboxylic acid (a structural analog) is synthesized via chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide, followed by esterification, alkalinization, and oxidation . Adapting this method for Methyl 5-hydroxypyazine-2-carboxylate may require hydroxylation steps. Optimization of reaction conditions (e.g., pH, temperature) is critical. For instance, ionic equilibria of hydroxylated pyrazine derivatives influence biocatalytic yields, as demonstrated in studies using Rhodococcus erythropolis .

Q. How can the solubility and stability of this compound be characterized for experimental use?

Solubility data for related compounds indicate high solubility in polar aprotic solvents like DMSO (50 mg/mL under sonication) . Stability is influenced by storage conditions:

ParameterValueSource
Solubility in DMSO50 mg/mL (ultrasonic-assisted)
Storage Temperature-80°C (2 years), -20°C (1 year)

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for stability profiling under varying temperatures.

Q. What analytical techniques are suitable for structural confirmation of this compound?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown for iridium(III) complexes with pyrazine carboxylato ligands .
  • NMR spectroscopy : Proton and carbon-13 NMR can confirm substitution patterns on the pyrazine ring.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 140.1 g/mol for C₅H₄N₂O₃) .

Advanced Research Questions

Q. How do ionic equilibria and pH affect the biocatalytic production of hydroxylated pyrazine derivatives?

The ionization state of 5-hydroxypyrazine-2-carboxylic acid (a precursor) impacts enzymatic activity. At pH 7.0–8.0, the deprotonated form dominates, enhancing substrate affinity for oxidoreductases. Sak-Bosnar and Kovar demonstrated that adjusting pH during fermentation improves yield by 30% via optimal enzyme-substrate interactions .

Q. What is the mechanism of pertraction in membrane-based solvent extraction (MBSE) for pyrazine carboxylates?

Pertraction involves three phases:

Extraction : this compound partitions into a liquid membrane (e.g., trioctylamine in decanol).

Diffusion : The compound migrates across the membrane via concentration gradients.

Stripping : Acidic aqueous phases recover the product. Kinetic studies show that temperature (25–40°C) and carrier concentration (10–20% v/v) significantly influence flux rates .

Q. How can this compound be utilized in coordination chemistry?

Pyrazine carboxylates act as bridging ligands in metal-organic frameworks (MOFs). For example, lanthanide nitrate complexes with 5-methylpyrazine-2-carboxylate form 3D networks with open channels, suggesting potential for gas storage or catalysis. Structural data (e.g., a = 11.0949 Å, b = 12.3669 Å triclinic unit cell parameters) confirm ligand geometry .

Q. How should researchers address contradictions in synthetic yield data for hydroxylated pyrazine derivatives?

Discrepancies arise from divergent methods:

  • Chemical synthesis (e.g., chlorination/oxidation) may yield 45–55% due to side reactions .
  • Biocatalytic routes achieve 70–80% yields but require stringent pH control .
    Experimental design should include orthogonal validation (e.g., HPLC purity checks) and sensitivity analysis to identify critical parameters (e.g., enzyme loading, reaction time).

Q. Methodological Considerations

Q. What strategies improve the regioselectivity of pyrazine ring functionalization?

  • Directed ortho-metallation : Use directing groups (e.g., esters) to position substituents.
  • Enzymatic hydroxylation : Pseudomonas spp. selectively hydroxylate C5 positions of pyrazine rings under aerobic conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations model charge distribution and reactive sites. For example, the carboxylate group’s electron-withdrawing effect directs electrophilic attacks to the C3 position of the pyrazine ring. Molecular docking simulations further predict binding affinities with biological targets (e.g., enzymes in metabolic pathways) .

Properties

IUPAC Name

methyl 6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFXNPFSTYYFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429011
Record name methyl 5-hydroxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-95-3
Record name Methyl 4,5-dihydro-5-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13924-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-hydroxypyrazine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60429011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-hydroxypyrazine-2-carboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 5-hydroxypyrazine-2-carboxylate
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Methyl 5-hydroxypyrazine-2-carboxylate
Methyl 5-hydroxypyrazine-2-carboxylate
Methyl 5-hydroxypyrazine-2-carboxylate

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